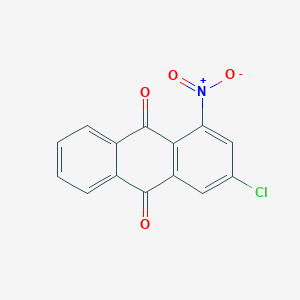![molecular formula C6H13ClN2O4 B14596081 1,4-Diazabicyclo[2.2.2]octane;perchloric acid CAS No. 61134-93-8](/img/structure/B14596081.png)
1,4-Diazabicyclo[2.2.2]octane;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . When combined with perchloric acid, it forms a protonated derivative that has unique properties and applications in various fields.
Métodos De Preparación
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . Industrial production typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The compound is then combined with perchloric acid to form the desired product.
Análisis De Reacciones Químicas
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form derivatives such as bis(chlorine)-1,4-diazabicyclo[2.2.2]octane.
Substitution: It participates in nucleophilic substitution reactions due to its strong nucleophilicity.
Coupling Reactions: It promotes coupling reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers.
Cycloaddition: It is used in cycloaddition reactions, including the Morita–Baylis–Hillman reaction.
Common reagents and conditions for these reactions include dichloromethane, fluorine, and microwave irradiation . Major products formed from these reactions include various heterocyclic compounds and functionalized polymers .
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[2.2.2]octane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its strong nucleophilicity and basicity. It acts as a nucleophilic catalyst, promoting various organic transformations by stabilizing transition states and facilitating bond formation . The molecular targets and pathways involved include the activation of carbonyl compounds and electron-deficient alkenes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
61134-93-8 |
|---|---|
Fórmula molecular |
C6H13ClN2O4 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
1,4-diazabicyclo[2.2.2]octane;perchloric acid |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-2-8-5-3-7(1)4-6-8;2-1(3,4)5/h1-6H2;(H,2,3,4,5) |
Clave InChI |
ZEXHUDCUFHAEJH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1CC2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
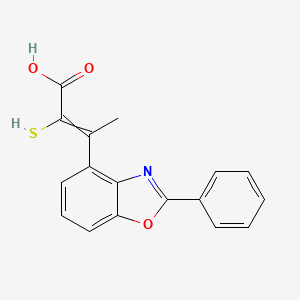
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
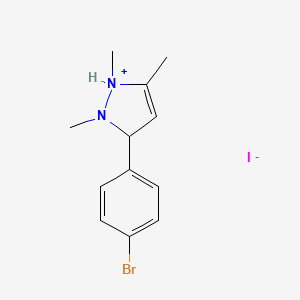


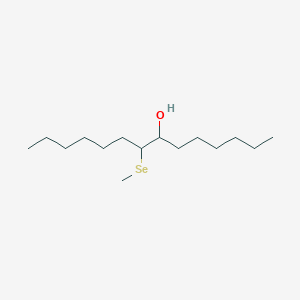
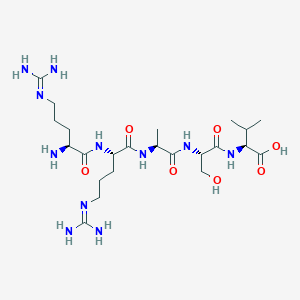
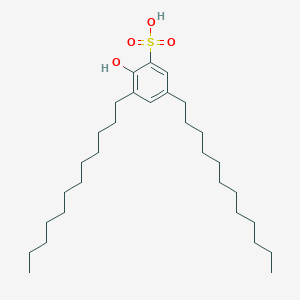

![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
